Lipophilicity (LogP) Comparison with N-Methyl and N-Ethyl Piperazine Analogs
The N-isopropyl group on 2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine provides a quantifiably distinct lipophilicity profile compared to its closest N-methyl and N-ethyl analogs. This is a critical factor for optimizing blood-brain barrier permeability and solubility in CNS drug discovery programs [1][2][3].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.6 (XLogP3-AA) |
| Comparator Or Baseline | 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine: 0.55 (LogP) [2]; 2-Methyl-2-(4-ethylpiperazin-1-yl)propan-1-amine: 0.94 (LogP) [3] |
| Quantified Difference | +0.05 vs methyl analog; -0.34 vs ethyl analog |
| Conditions | Computed by standard algorithms (PubChem XLogP3-AA and ChemSrc LogP). |
Why This Matters
This quantifiable difference in LogP allows researchers to fine-tune a lead compound's hydrophobicity, providing a precise tool for optimizing pharmacokinetic properties without altering the core pharmacophore.
- [1] PubChem. (2009). 2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine. PubChem CID 43585088. View Source
- [2] Chemsrc. (2018). 2-methyl-2-(4-methylpiperazin-1-yl)propan-1-amine (CAS 21404-92-2). View Source
- [3] Chemsrc. (n.d.). 2-(4-ethylpiperazin-1-yl)-2-methylpropan-1-amine (CAS 891643-94-0). View Source
